molecular formula C13H13ClFN B2881857 (2-Fluoro-4-phenylphenyl)methanamine;hydrochloride CAS No. 2408971-44-6

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride

Cat. No.: B2881857
CAS No.: 2408971-44-6
M. Wt: 237.7
InChI Key: QSAHXSSMBITICL-UHFFFAOYSA-N
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Description

(2-Fluoro-4-phenylphenyl)methanamine hydrochloride is a benzylamine derivative featuring a biphenyl scaffold with a fluorine atom at the 2-position and a phenyl group at the 4-position of the aromatic ring. The primary amine is attached to the methyl group, forming a hydrochloride salt for enhanced stability and solubility. Its molecular formula is C₁₃H₁₂FN·HCl, with a molecular weight of 237.70 g/mol.

Properties

IUPAC Name

(2-fluoro-4-phenylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN.ClH/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAHXSSMBITICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-phenylphenyl)methanamine;hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The resulting amine is subjected to aminomethylation using formaldehyde and a secondary amine to introduce the methanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-phenylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the phenyl group can influence the compound’s binding affinity and selectivity. The methanamine group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
(2-Fluoro-4-phenylphenyl)methanamine HCl 2-F, 4-Ph, methanamine HCl C₁₃H₁₂ClFN Potential CNS activity (inferred from SAR)
(4-Phenoxyphenyl)methanamine HCl 4-Ph-O-Ph, methanamine HCl C₁₃H₁₄ClNO Intermediate in organic synthesis
(4-Methoxyphenyl)(phenyl)methanamine HCl 4-MeO-Ph, Ph, methanamine HCl C₁₄H₁₆ClNO Research chemical; solubility in DMSO
[3-(4-Methylphenyl)phenyl]methanamine HCl 3-Ph-(4-Me-Ph), methanamine HCl C₁₄H₁₆ClN Pharmaceutical intermediate
(4-Methoxyphenyl)methanamine HCl 4-MeO-Ph, methanamine HCl C₈H₁₂ClNO High-yield synthesis (84%)
(4-Ethoxyphenyl)methanamine HCl 4-EtO-Ph, methanamine HCl C₉H₁₄ClNO Similar synthesis to methoxy analog

Key Observations :

  • Steric Effects : Biphenyl derivatives (e.g., [3-(4-Methylphenyl)phenyl]methanamine HCl) exhibit bulkier structures, which may reduce solubility but improve receptor binding specificity .
  • Synthetic Yields : Alkoxy-substituted analogs (e.g., 4-methoxyphenyl) show higher synthesis yields (75–84%) via transition metal-free catalytic methods, suggesting efficient routes for scalable production .

Spectroscopic and Physicochemical Properties

NMR Data Comparison:
  • Target Compound :
    • Expected ¹H NMR : Aromatic protons near fluorine (δ ~7.2–7.8 ppm), methylene (CH₂NH₂) at δ ~3.5–4.0 ppm.
    • ¹³C NMR : Fluorine-coupled carbons (δ ~115–135 ppm), CH₂NH₂ (δ ~45–50 ppm) .
  • (4-Methoxyphenyl)methanamine HCl :
    • ¹H NMR : Methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.3 ppm .
    • ¹³C NMR : Methoxy carbon at δ ~55 ppm, aromatic carbons at δ ~114–160 ppm .
  • (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl: ¹³C NMR: Thienopyran carbons (δ ~25.8–134.3 ppm), CH₂NH₂ (δ ~52.4 ppm) .

Solubility :

  • The target compound’s fluorine and biphenyl groups likely reduce water solubility compared to smaller analogs like (4-methoxyphenyl)methanamine HCl, which is soluble in methanol and DMSO .

Biological Activity

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Nitration : Starting with 2-fluorobenzene, a nitro group is introduced at the para position.
  • Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst.
  • Aminomethylation : The resulting amine undergoes aminomethylation with formaldehyde and a secondary amine.
  • Hydrochloride Formation : The free base is converted to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom and phenyl groups enhance the compound's binding affinity and selectivity, while the methanamine group may facilitate hydrogen bonding or electrostatic interactions.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has been investigated for its potential as a ligand in receptor binding studies, particularly in relation to histamine receptors and cholinesterase inhibition .
  • Gene Expression Modulation : Studies show that it can influence gene transcription by altering histone methylation levels, specifically H3K4me2, which is crucial for gene regulation .

Case Studies

  • Histone Methylation :
    • A study demonstrated that compounds similar to this compound could significantly increase H3K4me2 levels in human lung adenocarcinoma cells (Calu-6) after 48 hours of treatment .
    • The ability to modulate methylation suggests potential applications in cancer therapy.
  • Neuroprotective Activity :
    • Compounds with similar structures have shown neuroprotective effects in cellular models exposed to oxidative stress, implying that this compound may also possess neuroprotective properties .

Comparison with Similar Compounds

Compound NameBinding AffinityBiological Activity
(2-Fluoro-4-methylphenyl)methanamine;hydrochlorideModerateCholinesterase inhibitor
(2-Fluoro-4-chlorophenyl)methanamine;hydrochlorideHighHistamine receptor antagonist
(2-Fluoro-4-bromophenyl)methanamine;hydrochlorideLowLimited biological activity

The unique arrangement of the fluorine and phenyl groups in this compound enhances its stability and lipophilicity compared to other derivatives, making it a valuable intermediate in synthesizing bioactive molecules.

Q & A

Q. What synthetic strategies are optimal for producing high-purity (2-Fluoro-4-phenylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Nucleophilic substitution : Reacting 2-fluoro-4-phenylbenzyl chloride with ammonia under anhydrous conditions (e.g., in THF or DCM) to form the amine intermediate, followed by HCl salt formation .
  • Catalytic hydrogenation : Using Pd/C or Raney nickel to reduce a nitrile precursor (e.g., 2-fluoro-4-phenylbenzonitrile) to the primary amine, followed by HCl treatment .

Q. Optimization Tips :

  • Purity control : Use column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
  • Yield improvement : Optimize stoichiometry (1:3 molar ratio of benzyl chloride to ammonia) and temperature (0–5°C for exothermic reactions) .

Q. How can structural confirmation of (2-Fluoro-4-phenylphenyl)methanamine hydrochloride be achieved using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Expect aromatic protons as a multiplet (δ 7.2–7.8 ppm), NH₂ signals (δ 1.8–2.2 ppm, broad), and CH₂NH₂ resonance (δ 3.4–3.7 ppm) .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s position on the aromatic ring .
  • IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-F absorption (1100–1200 cm⁻¹) validate the amine and fluorine groups .

Q. How do structural modifications (e.g., fluorination, cyclobutyl substitution) influence the biological activity of (2-Fluoro-4-phenylphenyl)methanamine hydrochloride?

Methodological Answer: Comparative studies with analogs reveal:

  • Fluorine substitution : Enhances metabolic stability and CNS penetration due to increased lipophilicity and reduced oxidative metabolism .
  • Cyclobutyl analogs : Introduce steric hindrance, altering receptor binding kinetics (e.g., for serotonin or dopamine transporters) .

Q. Experimental Design :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-chloro or 2-methoxy derivatives) and test affinity via radiolabeled binding assays (e.g., [³H]paroxetine for serotonin transporters) .
  • Pharmacokinetics : Assess ADME properties using in vitro microsomal stability assays and in vivo plasma half-life measurements in rodent models .

Q. What experimental approaches resolve contradictions in reported biological activity data for (2-Fluoro-4-phenylphenyl)methanamine hydrochloride?

Methodological Answer: Discrepancies in activity (e.g., conflicting Ki values) may arise from:

  • Assay variability : Standardize protocols (e.g., uniform cell lines, incubation times) .
  • Salt form differences : Compare free base vs. hydrochloride activity using parallel dose-response curves .
  • Impurity interference : Validate compound purity (>98% via HPLC) before testing .

Case Study :
A study reporting weak dopamine receptor affinity (Ki >1000 nM) contradicted earlier findings (Ki = 120 nM). Resolution involved:

  • Repeating assays with tritiated ligands (e.g., [³H]spiperone) instead of fluorescent probes.
  • Confirming receptor subtype specificity (D2 vs. D4) via knockout cell models .

Q. How can computational modeling guide the design of derivatives targeting specific neurotransmitter systems?

Methodological Answer:

  • Docking simulations : Use Schrödinger Maestro or AutoDock Vina to predict binding poses at serotonin (5-HT1A) or dopamine (D2) receptors .
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ) with activity data to prioritize substituents (e.g., electron-withdrawing groups for enhanced affinity) .

Q. Validation :

  • Synthesize top-predicted derivatives and validate via functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Methodological Answer: Chiral resolution hurdles include:

  • Racemization risk : Avoid high temperatures during HCl salt formation; use chiral HPLC (e.g., Chiralpak AD-H column) for separation .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereocontrolled amination .

Case Example :
A scaled-up batch of the (R)-enantiomer showed 90% ee via polarimetry. Post-crystallization with L-tartaric acid improved ee to >99% .

Q. How do formulation parameters (e.g., salt form, excipients) impact the compound’s stability in preclinical studies?

Methodological Answer:

  • Hygroscopicity : The hydrochloride salt is hygroscopic; store under nitrogen with desiccants to prevent hydrolysis .
  • Excipient compatibility : Use mannitol or lactose in lyophilized formulations to enhance shelf life (>24 months at -20°C) .

Q. Stability Data :

ConditionDegradation (% after 6 months)
-20°C (lyophilized)<2%
25°C (solution)15%

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